molecular formula C18H18N4O2 B7336563 (2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide

(2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide

Cat. No.: B7336563
M. Wt: 322.4 g/mol
InChI Key: OARYKBWLGQZDAY-BDJLRTHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a type of oxolane carboxamide and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of (2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide involves the inhibition of specific enzymes and pathways involved in cancer progression, inflammation, and viral replication. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression by promoting the expression of oncogenes and suppressing the expression of tumor suppressor genes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to inhibit the replication of various viruses by targeting specific viral proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and target. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of HDACs and other oncogenic pathways. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In viral infections, this compound has been shown to inhibit viral replication by targeting specific viral proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide in lab experiments include its specificity and potency in targeting specific enzymes and pathways involved in cancer progression, inflammation, and viral replication. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential off-target effects on other cellular processes.

Future Directions

There are several future directions for the research and development of (2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the compound's efficacy and safety in preclinical and clinical studies for various therapeutic applications. In addition, the identification of novel targets and pathways for this compound could lead to the development of new therapeutic strategies for cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of (2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide involves the reaction of 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid with 2,5-dimethyl-1,3-dioxane-4,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography to obtain the desired product.

Scientific Research Applications

(2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer progression. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential antiviral activity against various viruses such as HIV, hepatitis B and C, and influenza.

Properties

IUPAC Name

(2R,5R)-5-methyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-5-8-16(24-11)18(23)20-12-6-7-13-15(10-12)22-17(21-13)14-4-2-3-9-19-14/h2-4,6-7,9-11,16H,5,8H2,1H3,(H,20,23)(H,21,22)/t11-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARYKBWLGQZDAY-BDJLRTHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.